molecular formula C10H8NNaO4S B13288238 Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate

Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate

Cat. No.: B13288238
M. Wt: 261.23 g/mol
InChI Key: BWRWCEINMSFIIN-UHFFFAOYSA-M
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Description

Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate: is a chemical compound with a unique structure that includes a sulfonate group and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate typically involves the reaction of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonic acid with a sodium base. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

    Reduction: This compound can be reduced to form sulfinic acid derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinic acid derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis:

Biology:

    Bioconjugation: This compound can be used in bioconjugation reactions to attach sulfonate groups to biomolecules, enhancing their solubility and stability.

Medicine:

    Drug Development: It is explored for its potential use in drug development, particularly in the synthesis of sulfonate-containing pharmaceuticals.

Industry:

    Material Science: This compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the isoindoline moiety can engage in electrophilic aromatic substitution. These interactions allow the compound to modify other molecules, leading to the formation of new chemical entities with desired properties.

Comparison with Similar Compounds

  • Sodium 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ide
  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • 2-(2,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride

Comparison:

  • Sodium 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ide: This compound is similar in structure but lacks the ethane-1-sulfinate group, which limits its reactivity in certain reactions.
  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: This compound has a propanal group instead of the ethane-1-sulfinate group, leading to different reactivity and applications.
  • 2-(2,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride: This compound contains a propanoyl chloride group, making it more reactive in acylation reactions compared to the sulfonate group in Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable reagent in organic synthesis, bioconjugation, drug development, and material science. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential for scientific and industrial advancements.

Properties

Molecular Formula

C10H8NNaO4S

Molecular Weight

261.23 g/mol

IUPAC Name

sodium;2-(1,3-dioxoisoindol-2-yl)ethanesulfinate

InChI

InChI=1S/C10H9NO4S.Na/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-16(14)15;/h1-4H,5-6H2,(H,14,15);/q;+1/p-1

InChI Key

BWRWCEINMSFIIN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)[O-].[Na+]

Origin of Product

United States

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